2,2,4,4-Tetramethylcyclobutane-1,3-diamine

CAS No.: 7531-10-4

Cat. No.: VC2120671

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7531-10-4 |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 2,2,4,4-tetramethylcyclobutane-1,3-diamine |

| Standard InChI | InChI=1S/C8H18N2/c1-7(2)5(9)8(3,4)6(7)10/h5-6H,9-10H2,1-4H3 |

| Standard InChI Key | QWEVGNOJPHTVEY-UHFFFAOYSA-N |

| SMILES | CC1(C(C(C1N)(C)C)N)C |

| Canonical SMILES | CC1(C(C(C1N)(C)C)N)C |

Introduction

Chemical Identity and Structural Properties

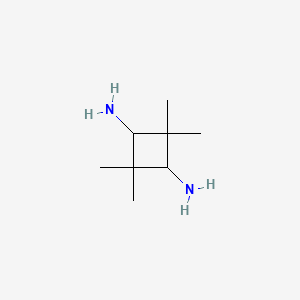

2,2,4,4-Tetramethylcyclobutane-1,3-diamine belongs to the family of cyclobutane derivatives containing amine functional groups. It is characterized by a four-membered carbon ring with four methyl substituents at positions 2 and 4, and primary amine groups at positions 1 and 3. This unique structural arrangement contributes to its chemical properties and reactivity patterns.

Basic Identification Data

The compound is precisely identified through several standard chemical identifiers, as detailed in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | 2,2,4,4-tetramethylcyclobutane-1,3-diamine |

| CAS Registry Number | 7531-10-4 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| MDL Number | MFCD01734193 |

| IUPAC Standard InChIKey | QWEVGNOJPHTVEY-UHFFFAOYSA-N |

The structural representation can be expressed through various chemical notations, including the SMILES notation: CC1(C)C(N)C(C)(C)C1N .

Structural Features

The cyclobutane ring in this compound provides a rigid framework that positions the two amine groups in a specific spatial arrangement. The four methyl groups at positions 2 and 4 create a sterically hindered environment that influences the reactivity of the amine groups. This steric hindrance contributes to the compound's selective reactivity in various chemical reactions.

Physical and Chemical Properties

2,2,4,4-Tetramethylcyclobutane-1,3-diamine exhibits distinct physical and chemical properties that determine its behavior in different environments and reactions.

Spectroscopic Properties

The predicted collision cross section (CCS) data provides valuable information for mass spectrometry identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.15428 | 134.9 |

| [M+Na]⁺ | 165.13622 | 139.9 |

| [M+NH₄]⁺ | 160.18082 | 142.0 |

| [M+K]⁺ | 181.11016 | 133.5 |

| [M-H]⁻ | 141.13972 | 134.5 |

| [M+Na-2H]⁻ | 163.12167 | 139.0 |

| [M]⁺ | 142.14645 | 134.5 |

| [M]⁻ | 142.14755 | 134.5 |

These values are crucial for analytical identification and characterization of the compound using mass spectrometry techniques .

Synthesis Methods

The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diamine typically involves well-established chemical processes that convert precursor compounds to the target diamine.

Hydrogenation Process

The most common synthetic route involves the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione. This process requires specific catalysts such as palladium or platinum and occurs under high-pressure conditions to facilitate the conversion of the diketone to the diamine.

The reaction can be represented as:

2,2,4,4-tetramethylcyclobutanedione + H₂ → 2,2,4,4-tetramethylcyclobutane-1,3-diamine

The catalytic hydrogenation process typically requires careful control of reaction conditions, including temperature, pressure, and catalyst loading, to achieve high yields and purity of the final product.

Quality Parameters

Commercial preparations of 2,2,4,4-tetramethylcyclobutane-1,3-diamine typically achieve purity levels of around 97%, making it suitable for research and industrial applications . The remaining impurities may include unreacted starting materials or side products from the synthesis process.

Chemical Reactivity

The reactivity of 2,2,4,4-tetramethylcyclobutane-1,3-diamine is primarily determined by the presence of two amine functional groups and the steric environment created by the tetramethyl substitution pattern.

Nucleophilic Character

Research findings highlight the important role of 2,2,4,4-tetramethylcyclobutane-1,3-diamine as a nucleophile in organic synthesis. The lone pairs on the nitrogen atoms allow for interaction with electrophiles, leading to bond formation in various chemical reactions.

Steric Effects on Reactivity

The tetramethyl substitution pattern creates a distinctive steric environment that significantly affects the reactivity of the compound in nucleophilic substitution reactions. This steric hindrance can lead to selective reactivity patterns, making the compound valuable for studying reaction mechanisms and selectivity in organic synthesis.

Applications in Material Science and Polymer Chemistry

2,2,4,4-Tetramethylcyclobutane-1,3-diamine finds significant applications in various fields, with particular emphasis on polymer chemistry and material science.

Polymer Chemistry Applications

As a diamine, the compound can serve as a monomer in the synthesis of various polymers, including:

-

Polyamides through reaction with dicarboxylic acids

-

Polyurethanes through reaction with diisocyanates

-

Epoxy resins as a curing agent

The rigid cyclobutane ring and the specific spatial arrangement of the amine groups contribute to unique physical properties in the resulting polymers, including thermal stability and mechanical strength.

Material Science Applications

In material science, the compound may contribute to the development of:

-

High-performance engineering plastics

-

Specialty coatings with enhanced properties

-

Composite materials with improved thermal and mechanical characteristics

Research Applications

The compound's unique structure makes it valuable for fundamental research in:

-

Studying stereoselective reactions

-

Investigating the effects of ring strain on reactivity

-

Developing structure-activity relationships in various chemical processes

Research Findings and Mechanistic Insights

Research on 2,2,4,4-tetramethylcyclobutane-1,3-diamine has provided valuable insights into its chemical behavior and potential applications.

Nucleophilic Substitution Mechanisms

Studies have investigated the compound's behavior in nucleophilic substitution reactions, highlighting the influence of the steric environment on reaction rates and selectivity. The tetramethyl substitution pattern creates a unique steric environment that affects the approach of electrophiles to the amine groups, leading to distinctive reactivity patterns.

Structure-Activity Relationships

Research has established correlations between the molecular structure of 2,2,4,4-tetramethylcyclobutane-1,3-diamine and its reactivity in various chemical processes. The rigid cyclobutane ring and the specific spatial arrangement of the amine groups contribute to its unique chemical behavior compared to other diamines.

Comparison with Related Compounds

2,2,4,4-Tetramethylcyclobutane-1,3-diamine shares structural similarities with other cyclobutane derivatives, including 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

Structural Similarities and Differences

The primary structural difference between 2,2,4,4-tetramethylcyclobutane-1,3-diamine and 2,2,4,4-tetramethyl-1,3-cyclobutanediol lies in the functional groups at positions 1 and 3 of the cyclobutane ring. While the diamine contains NH₂ groups, the diol features OH groups .

This difference in functional groups significantly influences the compounds' chemical properties and applications:

-

The diamine exhibits nucleophilic character typical of amine compounds

-

The diol participates in reactions characteristic of alcohol functional groups

Application Differences

While 2,2,4,4-tetramethylcyclobutane-1,3-diamine is primarily used in polymer chemistry as a monomer for polyamides and related polymers, 2,2,4,4-tetramethyl-1,3-cyclobutanediol finds applications in polyester synthesis. The diol can be incorporated into polyester structures, with specific compositions containing 20 to 50 mole% of the diol residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume